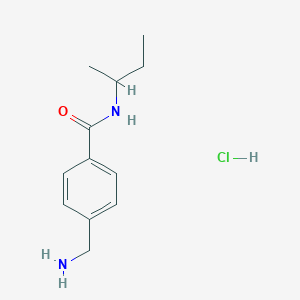

4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Description

Historical Context and Discovery

The discovery and development of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride emerged from systematic investigations into benzamide derivatives with enhanced biological activity profiles. The compound belongs to a broader class of 4-(aminomethyl)benzamides that gained prominence following high-throughput screening efforts targeting viral entry mechanisms. Initial identification of this structural class occurred through screening of chemical libraries, particularly the ChemBridge Small Molecule Library containing 10,000 compounds, which were evaluated for filovirus entry inhibition properties. The specific hydrochloride salt variant was subsequently developed to improve the compound's physicochemical properties and facilitate research applications.

The historical development of this compound class can be traced to earlier investigations into benzamide derivatives with therapeutic potential. Research groups systematically explored modifications to the benzamide core structure, with particular attention to aminomethyl substitutions at the para position and various alkyl substituents on the amide nitrogen. The butan-2-yl substitution pattern emerged as particularly interesting due to its influence on biological activity and molecular binding characteristics. The formation of the hydrochloride salt represents a logical progression in compound development, as this modification typically enhances water solubility and provides improved stability for storage and handling.

The compound's discovery timeline reflects broader trends in medicinal chemistry, where systematic structural modifications of known bioactive scaffolds lead to improved compounds with enhanced properties. The 4-(aminomethyl)benzamide framework has proven particularly versatile, allowing for diverse substitution patterns that modulate biological activity while maintaining favorable pharmacological characteristics. This systematic approach to compound development has enabled researchers to explore structure-activity relationships and optimize molecular properties for specific research applications.

Significance in Chemical Research

This compound holds considerable significance in chemical research due to its unique structural features and demonstrated biological activities. The compound serves as a valuable research tool for investigating benzamide-based therapeutics and provides insights into structure-activity relationships within this important chemical class. Its molecular architecture, characterized by the presence of both aminomethyl and butan-2-yl substituents, offers researchers opportunities to study the influence of specific structural elements on biological function and molecular recognition processes.

The structural data for this compound reveals important physicochemical properties that contribute to its research value. The molecular formula C₁₂H₁₉ClN₂O corresponds to a molecular weight of 242.75 grams per mole. The compound's structure can be represented through the Simplified Molecular Input Line Entry System notation as CCC(NC(=O)c1ccc(cc1)CN)C.Cl, which clearly delineates the spatial arrangement of functional groups. These structural characteristics enable researchers to predict and understand the compound's behavior in various chemical and biological systems.

The compound's significance extends to its role in antiviral research, where 4-(aminomethyl)benzamide derivatives have demonstrated remarkable potency as filovirus entry inhibitors. Specifically, compounds within this structural class have shown effective concentrations below 10 micromolar against both Ebola virus and Marburg virus, suggesting broad-spectrum antifiloviral activity. This finding has positioned the compound class as an important research focus for developing antiviral therapeutics, with ongoing investigations exploring mechanism of action and structural optimization strategies.

Current Research Landscape

The current research landscape surrounding this compound encompasses multiple domains of investigation, ranging from synthetic methodology development to biological activity evaluation. Contemporary research efforts focus on understanding the compound's mechanism of action, optimizing synthetic approaches, and exploring its potential applications in therapeutic development. The compound serves as both a research target in its own right and as a representative example of the broader 4-(aminomethyl)benzamide class.

Recent investigations have emphasized the compound's role in antiviral research, particularly in the context of filovirus entry inhibition. Mechanistic studies have revealed that compounds in this structural class interact with viral glycoproteins through binding to specific hydrophobic pockets, similar to the established antiviral agent toremifene. Molecular docking studies have provided insights into the binding mode, suggesting that the aminomethyl and butan-2-yl substituents contribute to specific interactions with target proteins. These findings have guided structure-based drug design efforts aimed at optimizing compound potency and selectivity.

Synthetic research continues to explore efficient preparation methods for this compound and related derivatives. Contemporary synthetic approaches include reductive amination strategies, amide coupling reactions, and multi-step synthetic sequences that allow for systematic structural modifications. The development of scalable synthetic routes remains an active area of investigation, as researchers seek to prepare sufficient quantities of material for comprehensive biological evaluation and potential therapeutic development.

The compound's research significance is further enhanced by its use in collision cross section prediction studies, where advanced computational methods generate structural data for analytical applications. Predicted collision cross section values for various adduct forms provide valuable information for mass spectrometry-based analytical methods, supporting both qualitative and quantitative analysis of the compound in complex mixtures.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 207.14918 | 149.4 |

| [M+Na]⁺ | 229.13112 | 154.5 |

| [M-H]⁻ | 205.13462 | 152.3 |

| [M+NH₄]⁺ | 224.17572 | 167.5 |

| [M+K]⁺ | 245.10506 | 152.4 |

Current research directions also include investigations into the compound's potential applications beyond antiviral research. The benzamide structural framework has demonstrated utility in various therapeutic areas, and ongoing studies continue to explore the specific activities and applications of this particular derivative. Structure-activity relationship studies provide guidance for future compound optimization efforts, while analytical method development supports accurate characterization and quantification of the compound in research settings.

Properties

IUPAC Name |

4-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFXHUVMPQEKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride typically involves the following steps:

Starting Materials: Benzamide, formaldehyde, and butan-2-amine.

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimized Reaction Conditions: Controlled temperature and pH to maximize the efficiency of the reaction.

Purification: Crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Primary or secondary amines.

Substitution Products: Various substituted benzamides.

Chemistry:

Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in certain catalytic processes.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.

Medicine:

Pharmacological Studies: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry:

Material Science: Used in the synthesis of polymers and other advanced materials.

Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the butan-2-yl group provides hydrophobic interactions, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibits enzymes by mimicking natural substrates or binding to allosteric sites.

Receptors: Modulates receptor activity by binding to ligand-binding domains, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- N-(butan-2-yl) substituent : A branched alkyl group that increases lipophilicity compared to aryl-substituted analogs.

- Hydrochloride salt : Improves crystallinity and stability.

Table 1: Structural Comparison of Benzamide Derivatives

| Compound Name | N-Substituent | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(Aminomethyl)-N-(butan-2-yl)benzamide HCl | Butan-2-yl (alkyl) | ~292.8 (calculated) | Aminomethyl, secondary alkyl |

| 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide HCl | 4-fluorophenyl (aryl) | ~276.7 | Aminomethyl, fluorine atom |

| 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide HCl | 3-methoxyphenyl (aryl) | 292.76 | Aminomethyl, methoxy group |

| N-(Cyanomethyl)-4-(pyridin-4-yl)benzamide HCl | Cyanomethyl (alkyl) | ~283.7 | Pyridine ring, nitrile group |

Key Observations :

- Alkyl vs. Aryl Substitutents : The butan-2-yl group in the target compound likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to aryl analogs (logP ~1.5–2.0), influencing membrane permeability and bioavailability .

Physicochemical Properties

While direct data for the target compound are unavailable, analogs suggest trends:

- Melting Points : Aryl-substituted benzamides (e.g., 4-fluorophenyl derivative) exhibit higher melting points (>200°C) due to stronger π-π interactions, whereas alkyl-substituted analogs may melt at lower temperatures (~150–180°C) .

- Solubility : Hydrochloride salts generally show improved aqueous solubility (>10 mg/mL in water) compared to free bases .

Table 2: Hypothetical Physicochemical Properties

| Property | Target Compound (Alkyl Substituent) | Aryl-Substituted Analog (e.g., ) |

|---|---|---|

| Melting Point | ~160–180°C | >200°C |

| Aqueous Solubility | ~15–20 mg/mL | ~5–10 mg/mL |

| logP (Estimated) | ~2.8 | ~1.9 |

Biological Activity

4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl substituent and a butan-2-yl group. Its molecular formula is C_{12}H_{18}ClN_{3}O, with a molecular weight of approximately 242.74 g/mol. The presence of the aminomethyl group enhances hydrogen bonding capabilities, while the butan-2-yl group contributes to hydrophobic interactions, facilitating binding to biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by mimicking substrates or binding to allosteric sites, thereby modulating biochemical pathways.

- Receptor Modulation : It can influence receptor function, affecting signal transduction pathways critical in various physiological processes.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antiviral Activity : Studies have shown that derivatives of 4-(aminomethyl)benzamide exhibit inhibitory effects against viruses, including Ebola and Marburg viruses. Compounds such as CBS1118 demonstrated effective antiviral properties with EC50 values below 10 μM .

- Anti-inflammatory Effects : In vitro studies have revealed that related compounds can suppress the expression of inflammatory cytokines such as IL-1β and IL-6, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines. Certain analogues showed potent inhibitory activity against receptor tyrosine kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits Ebola and Marburg viruses | |

| Anti-inflammatory | Reduces IL-1β and IL-6 mRNA expression | |

| Anticancer | Inhibits receptor tyrosine kinases |

Detailed Research Findings

- Antiviral Studies : A study focused on the entry inhibition of Ebola virus by 4-(aminomethyl)benzamides demonstrated that specific structural modifications could enhance antiviral potency. The research indicated that compounds with certain substituents showed improved selectivity and effectiveness against viral entry mechanisms .

- Anti-inflammatory Mechanism : Research involving LPS-induced inflammation models demonstrated that compounds derived from the aminobenzamide framework could significantly lower levels of pro-inflammatory cytokines without causing hepatotoxicity, indicating a favorable safety profile for potential therapeutic use .

- Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects of various derivatives showed that some compounds exhibited over 90% inhibition against specific cancer cell lines at low concentrations, suggesting their potential as anticancer agents .

Scientific Research Applications

Antifiloviral Activity

One of the most promising applications of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is its potential as an inhibitor of filovirus entry, specifically targeting Ebola and Marburg viruses. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against these viruses. For instance, a series of 4-(aminomethyl)benzamide-based inhibitors were identified as effective against Ebola virus entry, with some compounds showing EC values less than 10 μM .

Key Findings:

- Inhibitory Effects: Compounds derived from 4-(aminomethyl)-N-(butan-2-yl)benzamide have been shown to inhibit viral entry effectively.

- Metabolic Stability: Certain derivatives demonstrate good metabolic stability in plasma and liver microsomes, which is crucial for therapeutic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can enhance selectivity and potency against specific viral strains. For example, the addition of various substituents in the amide portion has been explored to optimize these compounds for better antiviral activity .

The compound interacts with various molecular targets, influencing biochemical pathways through enzyme inhibition and receptor modulation. Its dual functionality—hydrogen bonding from the aminomethyl group and hydrophobic interactions from the butan-2-yl group—enhances its binding affinity to biological targets.

Potential Mechanisms of Action

- Enzyme Inhibition: The compound may mimic natural substrates or bind to allosteric sites, modulating enzyme activity.

- Receptor Modulation: It can affect signal transduction pathways by interacting with specific receptors, potentially leading to therapeutic effects in various diseases.

Case Study: Antiviral Screening

In a study focusing on antiviral screening, several derivatives of 4-(aminomethyl)-N-(butan-2-yl)benzamide were synthesized and tested against filoviruses. The results indicated that specific modifications enhanced their efficacy as antiviral agents. Compounds such as CBS1118 showed promise in inhibiting both Ebola and Marburg viruses through targeted mechanisms that warrant further investigation .

Case Study: Synthesis and Characterization

Research has detailed the synthetic routes for producing this compound. The synthesis typically involves coupling reactions followed by hydrolysis to yield the final product. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the compound .

Q & A

Q. What are the standard synthetic routes for 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via amidation reactions. For example, structurally similar benzamide hydrochlorides are prepared by coupling carboxylic acid derivatives (e.g., 4-methoxybenzoyl chloride) with amines (e.g., 3-(2-aminoethoxy)aniline) in solvents like dichloromethane or DMF under reflux . The use of Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) followed by HCl deprotection is common to improve yield and purity . Temperature control (e.g., 0–25°C) and catalyst selection (e.g., palladium for coupling reactions) are critical to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- 1H/13C NMR : Aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) confirm substitution patterns .

- HPLC : Retention times (e.g., 0.88–1.21 minutes) and peak symmetry assess purity .

- HRMS : Matches between calculated (e.g., m/z 292.76) and experimental values validate molecular weight .

- Melting point analysis : Sharp melting ranges (e.g., 251–310°C) indicate crystalline purity .

Q. How does the hydrochloride salt form affect stability and solubility?

The hydrochloride salt enhances aqueous solubility via protonation of the aminomethyl group, making it suitable for biological assays . Stability studies show sensitivity to strong oxidizers and moisture, requiring storage at -20°C in desiccated conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

Substitutent electronic effects significantly impact yields. For example, electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the benzamide ring reduce nucleophilic attack efficiency, requiring longer reaction times (24–48 hours) . Steric hindrance from branched alkyl groups (e.g., butan-2-yl) necessitates polar aprotic solvents (DMF) and elevated temperatures (60–80°C) . Yields range from 54% (sterically hindered analogs) to 98% (linear-chain derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Functional group variation : Replace the butan-2-yl group with pyridyl or benzothiazole moieties to modulate binding affinity to enzymes like histone deacetylases .

- Quantitative SAR (QSAR) : Use computational models to correlate logP values (e.g., 2.1–3.8) with inhibitory activity (IC50) against targets like Trypanosoma brucei .

- Crystallography : Resolve ligand-enzyme complexes (e.g., kallikrein-6) to identify critical hydrogen-bonding interactions .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions often arise from assay conditions. For example:

- Receptor binding assays : Variations in buffer pH (7.4 vs. 6.8) alter protonation states, affecting IC50 values .

- Cell-based assays : Differences in cell line permeability (e.g., HEK293 vs. HeLa) impact observed efficacy . Standardize protocols by referencing OECD guidelines and include positive controls (e.g., SAHA for HDAC inhibition) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

The aminomethyl group facilitates hydrogen bonding with catalytic residues (e.g., Tyr-308 in kallikrein-6), while the butan-2-yl moiety occupies hydrophobic pockets, as shown in molecular docking studies . Enzymatic assays (e.g., NAD+ depletion in PARP inhibition) and fluorescence polarization (for DNA-binding studies) are used to validate mechanisms .

Methodological Considerations Table

| Aspect | Recommendation | Evidence Source |

|---|---|---|

| Synthesis | Use Boc-protected intermediates and HCl deprotection for >90% purity. | |

| Characterization | Combine NMR (structure), HPLC (purity), and HRMS (mass validation). | |

| Biological Assays | Include enzyme kinetics (Km/Vmax) and cell viability (MTT assay) controls. | |

| Data Analysis | Apply multivariate regression for QSAR models and PCA for activity clustering. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.